3(4H)-Quinazolineacetamide, 4-oxo-

Overview

Description

3(4H)-Quinazolineacetamide, 4-oxo- is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The 4-oxo group in the quinazoline ring system imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit hiv integrase , suggesting that this compound might also target viral enzymes.

Mode of Action

It’s suggested that similar compounds sequester the divalent cofactors (mg2+) in the hiv integrase active site, blocking access of a host dna to the integrase . This mechanism prevents the integration of the viral genome into the host’s DNA, thereby inhibiting viral replication.

Biochemical Pathways

Given its potential role as an hiv integrase inhibitor, it likely impacts the viral replication pathway .

Pharmacokinetics

Similar compounds have been reported to exhibit no significant cytotoxicity at a concentration of 100 μm , suggesting that they might have favorable bioavailability and safety profiles.

Result of Action

Similar compounds have been reported to display moderate hiv-1 inhibition rate , suggesting that this compound might also have antiviral activity.

Biochemical Analysis

Biochemical Properties

3(4H)-Quinazolineacetamide, 4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with human leukocyte elastase, a serine protease involved in inflammatory responses . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing it from degrading extracellular matrix proteins such as elastin and collagen. This inhibition helps in reducing inflammation and tissue damage.

Cellular Effects

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, 3(4H)-Quinazolineacetamide, 4-oxo- can reduce the proliferation of cancer cells and induce apoptosis. Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 3(4H)-Quinazolineacetamide, 4-oxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as human leukocyte elastase, and inhibits their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by interacting with transcription factors and modulating their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3(4H)-Quinazolineacetamide, 4-oxo- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and reduced cell proliferation. Its stability and efficacy can decrease over extended periods, necessitating proper storage conditions.

Dosage Effects in Animal Models

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage. The threshold for these toxic effects varies among different animal models, but it is generally observed that doses above a certain level can lead to severe adverse effects.

Metabolic Pathways

3(4H)-Quinazolineacetamide, 4-oxo- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism are cytochrome P450 oxidases, which convert the compound into more water-soluble metabolites that can be excreted in the urine. These metabolic processes can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

Within cells and tissues, 3(4H)-Quinazolineacetamide, 4-oxo- is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The compound can also bind to cell surface receptors and be internalized through endocytosis. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of 3(4H)-Quinazolineacetamide, 4-oxo- is crucial for its activity. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This subcellular distribution is essential for its ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. One common method is the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline ring system. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- can be achieved through a multi-step process involving the preparation of intermediate compounds. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3(4H)-Quinazolineacetamide, 4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.

Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming 4-hydroxyquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Quinazoline-4,6-dione derivatives.

Reduction: 4-Hydroxyquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3(4H)-Quinazolineacetamide, 4-oxo- has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Quinazoline-2,4-dione: Similar in structure but with different substitution patterns.

4-Hydroxyquinazoline: A reduced form of the compound with a hydroxyl group at the 4-position.

Quinazoline-4,6-dione: An oxidized form with additional carbonyl groups.

Uniqueness: 3(4H)-Quinazolineacetamide, 4-oxo- is unique due to its specific substitution pattern and the presence of the 4-oxo group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

3(4H)-Quinazolineacetamide, 4-oxo- is a synthetic compound belonging to the quinazoline class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

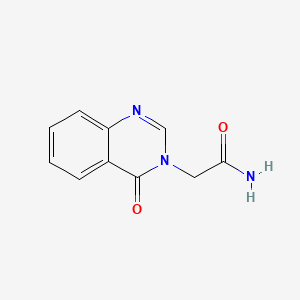

Chemical Structure and Properties

The molecular structure of 3(4H)-Quinazolineacetamide, 4-oxo- features a quinazoline core with an acetamide functional group and a ketone at the 4-position. Its molecular formula is CHNO, with a molecular weight of approximately 188.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 3(4H)-Quinazolineacetamide, 4-oxo- exhibits several noteworthy biological activities:

- Antimicrobial Activity : This compound has shown significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

- Anticancer Potential : Quinazoline derivatives are known for their anticancer activities. Preliminary studies suggest that 3(4H)-Quinazolineacetamide, 4-oxo- may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines, thus potentially benefiting conditions like arthritis .

The biological activities of 3(4H)-Quinazolineacetamide, 4-oxo- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.

- DNA Intercalation : Similar quinazoline derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It may affect various signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of quinazoline derivatives, including 3(4H)-Quinazolineacetamide, 4-oxo-. Notable findings include:

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQMXYRTCZABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167593 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-71-0 | |

| Record name | 4-Oxo-3(4H)-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.